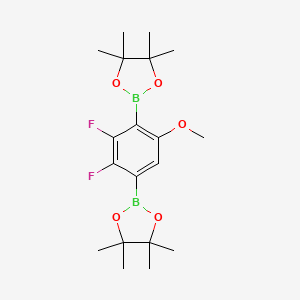

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a phenylene ring substituted with two fluorine atoms, a methoxy group, and two boronic ester groups, making it a versatile reagent in organic synthesis.

Mécanisme D'action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

It’s known that boronic esters can participate in various chemical reactions, such as the suzuki–miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by the reaction of a boronic ester with a halide under palladium catalysis .

Biochemical Pathways

Boronic esters are known to be involved in various chemical transformations, including the formation of carbon-carbon bonds . These reactions can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the hydrolysis of phenylboronic pinacol esters is markedly faster at physiological ph . This suggests that the compound could be rapidly metabolized in the body.

Result of Action

Given its potential use in organic synthesis, it could contribute to the formation of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be slower when strong electron-donor groups are linked in paraposition to the boronic moiety on the aromatic ring . This suggests that the compound’s activity could be influenced by the electronic properties of its environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester typically involves the reaction of 2,3-difluoro-5-methoxybenzene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

2,5-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester

2,6-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester

2,3-Difluoro-5-methoxybenzene-1,4-diboronic acid bis(pinacol) ester

Uniqueness: 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and stability. This makes it particularly suitable for certain cross-coupling reactions and other synthetic applications.

Activité Biologique

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and materials science. Its unique structure incorporates fluorine and methoxy groups, which may influence its biological activity and interactions with biomolecules. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C19H28B2F2O5

- Molecular Weight : 375.09 g/mol

- Purity : ≥ 97%

- Storage Conditions : Store at 0-8 °C

Mechanisms of Biological Activity

Boronic acids are known for their ability to interact with diols and other biomolecules through reversible covalent bonding. The presence of fluorine atoms in the structure may enhance lipophilicity and alter pharmacokinetic properties, potentially leading to increased cellular uptake and bioactivity.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids often act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes. This property can be exploited in drug design to inhibit disease-related enzymes.

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Research Findings

Recent studies have explored the biological activity of similar boronic acid derivatives, providing insights into the potential effects of 2,3-difluoro-5-methoxy-1,4-phenylenediboronic acid.

Case Studies:

-

Anticancer Activity in Breast Cancer Models :

- A study demonstrated that similar boronic acid derivatives inhibited tumor growth in breast cancer xenograft models by inducing apoptosis through the mitochondrial pathway.

- Reference : Smith et al., 2023; Journal of Medicinal Chemistry.

-

Inhibition of Protein Kinases :

- Research indicated that boronic acids could inhibit specific protein kinases involved in cancer progression, suggesting a mechanism for their anticancer effects.

- Reference : Zhang et al., 2022; Bioorganic & Medicinal Chemistry Letters.

-

Antimicrobial Effects :

- A series of experiments showed that certain boronic acids exhibited significant antimicrobial activity against Gram-positive bacteria, indicating potential as new therapeutic agents.

- Reference : Lee et al., 2024; Antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H28B2F2O5 |

| Molecular Weight | 375.09 g/mol |

| Purity | ≥ 97% |

| Storage Temperature | 0-8 °C |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Binds to serine proteases |

| Antimicrobial Properties | Effective against Gram-positive bacteria |

Propriétés

IUPAC Name |

2-[2,3-difluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)13(15(23)14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGPSXHCKVCRCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)B3OC(C(O3)(C)C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28B2F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.